1-[(5-Bromothiophen-2-yl)methyl]cyclobutane-1-carbaldehyde
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Overview
Description
1-[(5-Bromothiophen-2-yl)methyl]cyclobutane-1-carbaldehyde is an organic compound with the molecular formula C10H11BrOS. It is characterized by the presence of a bromothiophene moiety attached to a cyclobutane ring via a methylene bridge, with an aldehyde functional group on the cyclobutane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-Bromothiophen-2-yl)methyl]cyclobutane-1-carbaldehyde typically involves the bromination of thiophene followed by a series of reactions to introduce the cyclobutane ring and the aldehyde group. One common method includes:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) to yield 5-bromothiophene.
Formation of the Methylene Bridge: The 5-bromothiophene is then reacted with a suitable reagent to introduce the methylene bridge, often using a Grignard reagent or a similar organometallic compound.
Cyclobutane Ring Formation: The intermediate is then subjected to cyclization reactions to form the cyclobutane ring.
Introduction of the Aldehyde Group: Finally, the aldehyde group is introduced via oxidation reactions, often using reagents like PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane)
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for bromination and cyclization steps, as well as efficient purification techniques such as crystallization or chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-[(5-Bromothiophen-2-yl)methyl]cyclobutane-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, PCC, DMP.
Reduction: NaBH4, LiAlH4.
Substitution: Boronic acids, palladium catalysts, bases like K2CO3.
Major Products:
Oxidation: 1-[(5-Bromothiophen-2-yl)methyl]cyclobutane-1-carboxylic acid.
Reduction: 1-[(5-Bromothiophen-2-yl)methyl]cyclobutanemethanol.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(5-Bromothiophen-2-yl)methyl]cyclobutane-1-carbaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting specific biological pathways.
Material Science: It can be used in the synthesis of novel materials with unique electronic or optical properties, such as conductive polymers or organic semiconductors.
Mechanism of Action
The mechanism of action of 1-[(5-Bromothiophen-2-yl)methyl]cyclobutane-1-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromothiophene moiety can engage in π-π interactions or hydrogen bonding with biological macromolecules, while the aldehyde group can form covalent bonds with nucleophilic residues in proteins .
Comparison with Similar Compounds
5-Bromothiophene-2-carbaldehyde: Similar structure but lacks the cyclobutane ring.
1-[(5-Bromothiophen-2-yl)methyl]piperazine: Contains a piperazine ring instead of a cyclobutane ring.
Properties
Molecular Formula |
C10H11BrOS |
---|---|
Molecular Weight |
259.16 g/mol |
IUPAC Name |
1-[(5-bromothiophen-2-yl)methyl]cyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C10H11BrOS/c11-9-3-2-8(13-9)6-10(7-12)4-1-5-10/h2-3,7H,1,4-6H2 |
InChI Key |
WVECTTAXLHJSJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(CC2=CC=C(S2)Br)C=O |
Origin of Product |
United States |
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